molecular formula C12H18O4 B1437047 1-(3,4,5-Trimethoxyphenyl)propan-1-ol CAS No. 29652-81-1

1-(3,4,5-Trimethoxyphenyl)propan-1-ol

Cat. No. B1437047
CAS RN: 29652-81-1
M. Wt: 226.27 g/mol
InChI Key: FLYMDKWKEGXJLA-UHFFFAOYSA-N
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Description

1-(3,4,5-Trimethoxyphenyl)propan-1-ol, commonly referred to as TMPP, is an organic compound belonging to the class of phenols. It is used in many scientific and industrial applications, such as organic synthesis, drug development, and lab experiments. TMPP is a versatile compound due to its ability to act as an acid, a base, and a reducing agent.

Scientific Research Applications

Molecular Structure and Analysis

1-(3,4,5-Trimethoxyphenyl)propan-1-ol is a compound that has been explored in various scientific studies. One study focuses on the molecular structure, vibrational wavenumbers, and hyperpolarizability of a related compound, demonstrating its potential in materials science and spectroscopy. This research highlights the utility of 1-(3,4,5-Trimethoxyphenyl)propan-1-ol derivatives in understanding molecular interactions and properties (Mary et al., 2015).

Crystal Structure and Chemical Stability

Another study discusses the crystal structure of a similar compound, emphasizing its enol form and intramolecular hydrogen bonding. This knowledge is crucial in crystallography and pharmaceutical formulation, where the stability and form of a compound affect its functionality (Wallet et al., 1995).

Cardioselectivity and Medicinal Chemistry

In the field of medicinal chemistry, derivatives of 1-(3,4,5-Trimethoxyphenyl)propan-1-ol have been synthesized to study their affinity to beta-adrenoceptors, indicating their potential use in developing cardioselective drugs (Rzeszotarski et al., 1979).

Photostability and Photoreaction Products

The stability and photoreaction products of asarone, which includes 1-(3,4,5-Trimethoxyphenyl)propan-1-ol derivatives, have been studied under various conditions. This research is significant in understanding the compound's behavior under light exposure, relevant to its storage and use in light-sensitive applications (Lander & Schreier, 1991).

Synthesis and Chemical Reactions

Studies have also focused on the synthesis and reactions involving 1-(3,4,5-Trimethoxyphenyl)propan-1-ol derivatives, demonstrating their versatility as building blocks in organic synthesis. This highlights their importance in the synthesis of various compounds, including natural products and pharmaceuticals (Hoye & Kaese, 1982).

Antimicrobial and Antiradical Activity

The compound and its intermediates have been used in synthesizing biologically active substances, including those with antimicrobial and antiradical activity. This shows the compound's potential in developing new therapeutic agents (Ram et al., 2001).

properties

IUPAC Name

1-(3,4,5-trimethoxyphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c1-5-9(13)8-6-10(14-2)12(16-4)11(7-8)15-3/h6-7,9,13H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYMDKWKEGXJLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C(=C1)OC)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4,5-Trimethoxyphenyl)propan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
M HATTORI, XIUWEI YANG, YUEZ SHU… - Chemical and …, 1988 - jstage.jst.go.jp
The following constituents were isolated for the first time from the aril of Myristica fragrans HOUTT.: 3-(3, 4, 5-trimethoxyphenyl)-2-(E)-propen-1-ol (1), 3-(3-methoxy-4, 5-…
Number of citations: 52 www.jstage.jst.go.jp
Y Yoshioka, R Kono, M Kuse, Y Yamashita… - Food & Function, 2022 - pubs.rsc.org
Nutmeg is the seed of Myristica fragrans or its powder and is used as a spice and a traditional medicine. The antidiabetic effect of nutmeg is not fully understood yet. In this study, we …
Number of citations: 3 pubs.rsc.org
JH Han, DH Park, YW Jung, JA Kim, BS Min - Planta Medica, 2016 - thieme-connect.com
Platelets play a critical role in pathogenesis of cardiovascular disorders and strokes. The inhibition of platelet function is beneficial for the treatment and prevention of these diseases. A …
Number of citations: 1 www.thieme-connect.com
服部征雄, 楊秀偉, 舒躍中, 垣内信子… - Chemical and …, 1988 - jlc.jst.go.jp
The following constituents were isolated for the first time from the aril of Myristica fragrans HOUTT. : 3-(3, 4, 5-trimethoxyphenyl)-2-(E)-propen-1-ol (1), 3-(3-methoxy-4, 5-…
Number of citations: 3 jlc.jst.go.jp
B Van Tonder - 2008 - scholar.ufs.ac.za
English: The phenolic content of the heartwood of Peltophorum africanum (African wattle) and Burkea africanum (Red syringa) proved to contain a variety of compounds including the …
Number of citations: 2 scholar.ufs.ac.za
GY Cao, W Xu, XW Yang, FJ Gonzalez, F Li - Food chemistry, 2015 - Elsevier
Five new 8-O-4′ type neolignans, named myrifralignan A–E (1–5), together with five known analogues (6–10), were isolated from the seeds of Myristica fragrans Houtt. Their chemical …
Number of citations: 87 www.sciencedirect.com
KG Lalwani, A Sudalai - European Journal of Organic …, 2015 - Wiley Online Library
An efficient and economical approach to the synthesis of antitumor and anti‐inflammatory surinamensinol B (1) and antimalarial polysphorin analogue 2 has been achieved with high …
HJ Zhang, PA Tamez, VD Hoang, GT Tan… - Journal of Natural …, 2001 - ACS Publications
Bioassay-directed fractionation led to the isolation of 14 compounds, six of which possess antimalarial activity, from the dried leaves and stems of Rhaphidophora decursiva. …
Number of citations: 115 pubs.acs.org
C Curti, F Zanardi, L Battistini, A Sartori… - The Journal of …, 2006 - ACS Publications
Highly direct, modular syntheses of several natural 8,4‘-oxyneolignans [(−)-1, (+)-1, (−)-2, and (−)-3] and some related variants [(−)-26, (+)-26, (+)-27, and (−)-28] are reported. Utilizing (S…
Number of citations: 53 pubs.acs.org
S Ducki, D Rennison, M Woo, A Kendall… - Bioorganic & medicinal …, 2009 - Elsevier
The α-methyl chalcone SD400 is a potent inhibitor of tubulin assembly and possesses potent anticancer activity. Various chalcone analogues were synthesized and evaluated for their …
Number of citations: 232 www.sciencedirect.com

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